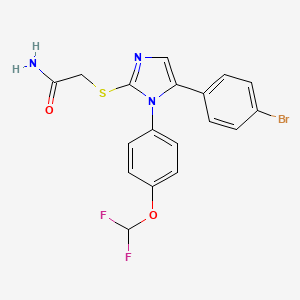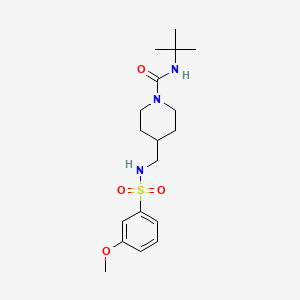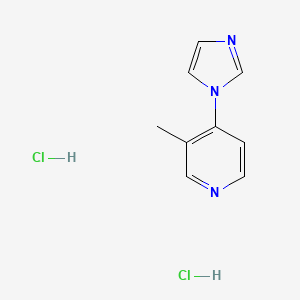
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide” is a complex organic molecule. It contains a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocycle . This moiety is often found in biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a dihydroisoquinoline ring, along with sulfonyl, ethyl, and benzamide substituents . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For instance, the dihydroisoquinoline moiety could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl and benzamide groups could potentially increase its polarity, affecting properties such as solubility .科学的研究の応用
Synthesis of Tetrahydroisoquinoline Derivatives
The compound is used in the synthesis of tetrahydroisoquinoline derivatives. The process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
Development of Biologically Active Derivatives
Tetrahydroisoquinolines (THIQs), which include the compound , are considered ‘privileged scaffolds’ in medicinal chemistry. They are used to identify, design, and synthesize novel biologically active derivatives for drug development .
Treatment of Neurodegenerative Disorders
THIQs are used in the treatment of various neurodegenerative disorders. They are employed in the synthesis of drugs used for the treatment of conditions such as Parkinson’s disease .
Anti-Inflammatory, Anti-Viral, Anti-Fungal, and Anti-Cancer Compounds
THIQs are used in the development of a wide range of compounds with anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties .
Synthesis of Natural Products and Synthetic Pharmaceuticals
Tetrahydroisoquinoline carboxylic acids, which can be synthesized from the compound, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .
Influenza Virus Polymerase Acidic (PA) Endonuclease Domain Inhibitors
Optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be synthesized from the compound, have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
特性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15-5-6-18(11-16(15)2)22(25)23-8-10-30(26,27)24-9-7-17-12-20(28-3)21(29-4)13-19(17)14-24/h5-6,11-13H,7-10,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPARCELKQVLJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2866831.png)

![6-[(3-methylbenzoyl)amino]-N-(2-methylbenzyl)chromane-3-carboxamide](/img/structure/B2866834.png)
![5-bromo-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2866837.png)
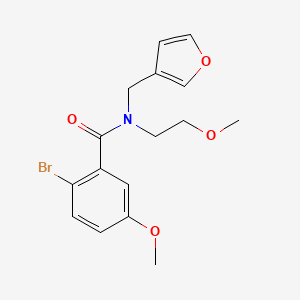
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2866839.png)
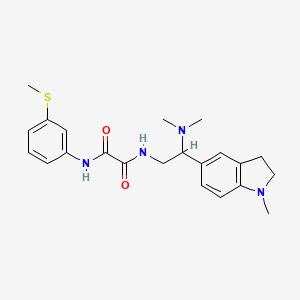
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2866842.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2866843.png)
![(1S,3R)-3-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2866845.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2866847.png)
